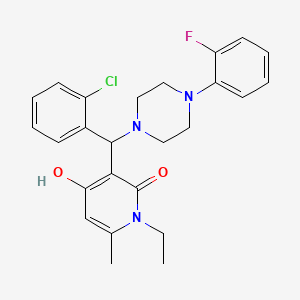![molecular formula C15H12BrN5O3 B2862482 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034372-18-2](/img/structure/B2862482.png)
5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that has gained attention in various fields of scientific research due to its unique structure and potential applications. It consists of a brominated nicotinamide moiety linked to a pyrido[2,3-d]pyrimidine core, which contributes to its distinctive chemical properties.
作用機序
Target of Action
Similar compounds have been known to targetDual specificity mitogen-activated protein kinase kinase 1 . This enzyme plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and development.
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that it interacts with its target enzyme, leading to changes in the enzyme’s activity. This could result in alterations to the MAP kinase signal transduction pathway, affecting cellular processes .
Biochemical Pathways
The compound likely affects the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. The pathway controls important cellular activities like gene expression, cell division, differentiation, proliferation, and cell survival. Any changes to this pathway can have significant downstream effects on these cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its target and the subsequent changes to the MAP kinase signal transduction pathway . This could potentially lead to changes in gene expression, cell division, differentiation, proliferation, and cell survival.
準備方法
To synthesize 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide, a multi-step synthetic route is typically employed:
Step 1
Bromination of nicotinamide
Step 2
Formation of 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethylamine
Step 3
Coupling of the brominated nicotinamide with the aforementioned amine under appropriate conditions, often involving catalysts and precise temperature control.
Industrial Production Methods
Industrial-scale production may require optimization of the above synthetic route for greater efficiency and yield. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can play a critical role in scaling up the synthesis.
化学反応の分析
This compound can undergo a variety of chemical reactions, including:
Oxidation
It may be oxidized under strong oxidizing conditions, leading to the formation of compounds with higher oxidation states.
Reduction
Suitable for reduction reactions, typically involving reagents like sodium borohydride.
Substitution
The bromine atom in the compound is a reactive site for nucleophilic substitution reactions.
Common reagents used include:
Oxidizing Agents
Potassium permanganate
Reducing Agents
Sodium borohydride
Nucleophiles
Sodium azide, thiols
Major products from these reactions include various derivatives of the original compound, often with altered functional groups or extended structures.
科学的研究の応用
This compound has several scientific research applications:
Chemistry
Used as a building block for the synthesis of more complex molecules.
Biology
Explored for its potential as an inhibitor of specific enzymes or receptors.
Medicine
Investigated for its therapeutic potential in treating certain diseases due to its unique structural features.
Industry
Utilized in the development of novel materials and as a reference compound in analytical chemistry.
類似化合物との比較
When compared to other compounds like 5-bromo-2-(2-oxo-2H-chromen-4-yl)benzoic acid or 5-bromo-N-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)ethyl)nicotinamide, 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide stands out due to its combination of a brominated nicotinamide and pyrido[2,3-d]pyrimidine structure. This unique assembly confers distinctive reactivity and binding properties, setting it apart from its analogs.
Similar compounds include:
5-bromo-2-(2-oxo-2H-chromen-4-yl)benzoic acid
5-bromo-N-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)ethyl)nicotinamide
5-bromo-2-(2-(2,4-dioxo-1,2-dihydropyrimidin-4(3H)-ylidene)ethyl)nicotinamide
There you have it—a dive into the world of this compound. Quite the mouthful, but certainly fascinating!
特性
IUPAC Name |
5-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O3/c16-10-6-9(7-17-8-10)13(22)19-4-5-21-14(23)11-2-1-3-18-12(11)20-15(21)24/h1-3,6-8H,4-5H2,(H,19,22)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGHYBASSJMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=CN=C3)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2862399.png)
![6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B2862401.png)
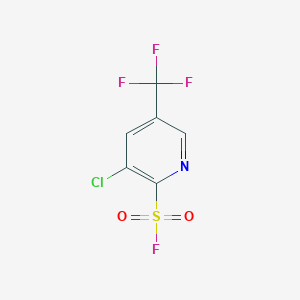
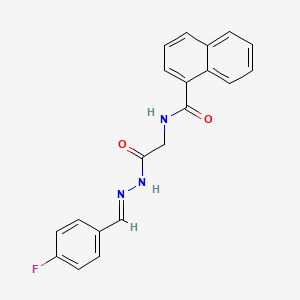
![1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2862406.png)

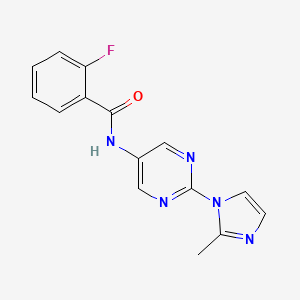


![N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2862412.png)
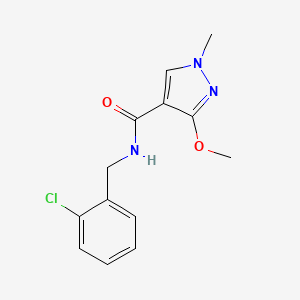
![(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862414.png)

